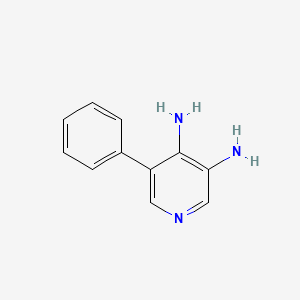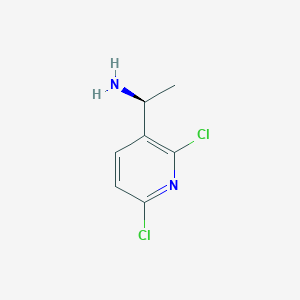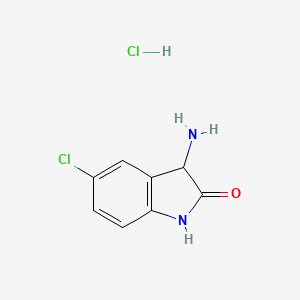
3,4-Diamino-5-phenylpyridine
Vue d'ensemble
Description
3,4-Diamino-5-phenylpyridine is a compound that is structurally similar to 4,5-Diaminopyrimidine . 4,5-Diaminopyrimidine is an intermediate in the synthesis of Nisin, a compound with antibacterial activity against gram-positive bacteria . It’s also used as a reagent to synthesize uracil-based 2-aminoanilide derivatives, compounds that act as histone deacetylase inhibitors .
Synthesis Analysis
The synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides . Another synthesis method involves the reaction of phenylmalononitrile with hydrazine .Chemical Reactions Analysis
3,5-Diamino-4-phenylpyrazole was prepared by the reaction of phenylmalononitrile with hydrazine hydrate . This heterocycle reacted with acetylacetone, ethyl acetoacetate, 5-oxobutyraldehyde, malonaldehyde, diethyl (ethoxymethylene) malonate, and mesityl oxide to give derivatives of 2-aminopyrazolo .Applications De Recherche Scientifique
Synthesis of Fluorescent Compounds
3,4-Diamino-5-phenylpyridine can be used in the synthesis of fluorescent compounds . The optical properties of the synthesized compounds revealed their fluorescence in solution with the emission maximum located in the range of λ 484–548 nm and quantum yield of 0.9–3.9% .
Biological Activity
The pyrazolo[3,4-b]pyridine ring system, which includes 3,4-Diamino-5-phenylpyridine, is an important structural fragment of many biologically active compounds . These compounds exhibit various activities such as:
- Antiproliferative
- Antimicrobial
- Anticancer
- Antiparasitic
- Inhibitory activity against acetylcholinesterase
- Inhibitory activity against casein kinase 1 (CK1)
- Inhibitory activity against checkpoint kinase 1 (CHK1)
- Inhibitory activity against Aurora A kinase
- Inhibitory activity against fibroblast growth factor (FGFR)
Synthesis of Efficient Fluorophores and Chemosensors
3,4-Diamino-5-phenylpyridine can be used in the synthesis of efficient fluorophores and chemosensors .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties, can be synthesized using 3,4-Diamino-5-phenylpyridine .
Synthesis of F18 Substituted Pyridines
F18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications, can be synthesized using 3,4-Diamino-5-phenylpyridine .
Synthesis of Herbicidal Active Compounds
3,4-Diamino-5-phenylpyridine can be used in the synthesis of compounds possessing herbicidal activity .
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Diaminopyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mécanisme D'action
Target of Action
3,4-Diamino-5-phenylpyridine, also known as Amifampridine , primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, at neuromuscular junctions .
Mode of Action
Amifampridine acts as a quaternary ammonium compound that blocks presynaptic potassium channels . This blockage prolongs the action potential and increases presynaptic calcium concentrations . The increased calcium concentrations then enhance the release of acetylcholine, a neurotransmitter, into the synaptic cleft .
Biochemical Pathways
The primary biochemical pathway affected by Amifampridine is the neuromuscular transmission pathway . By blocking the potassium channels, Amifampridine prolongs the action potential, leading to an increase in calcium influx . This increased calcium influx then triggers the release of more acetylcholine into the synaptic cleft, enhancing neuromuscular transmission .
Pharmacokinetics
The pharmacokinetics of Amifampridine are influenced by genetic differences in N-acetyl-transferase (NAT) enzymes . These enzymes are involved in the metabolism of the drug, and genetic variations can affect the systemic exposure to Amifampridine . .
Result of Action
The primary result of Amifampridine’s action is the enhancement of neuromuscular transmission . This is achieved by increasing the release of acetylcholine into the synaptic cleft, which can help alleviate symptoms in conditions like Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder of neuromuscular transmission .
Propriétés
IUPAC Name |
5-phenylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-14-6-9(11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZISIKXOGUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309392 | |
| Record name | 5-Phenyl-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diamino-5-phenylpyridine | |
CAS RN |
1214345-15-9 | |
| Record name | 5-Phenyl-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)

![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)





![[2,4'-Bipyridine]-4-carboxylic acid](/img/structure/B3090862.png)

